Methyl-(2,6-dinitrophenyl)-acetate
Description
This compound is structurally characterized by its electron-withdrawing nitro groups, which significantly influence its reactivity, stability, and intermolecular interactions. identifies it as a key intermediate in synthesizing anticoccidiosis agents, where its nitro groups facilitate hydrogen bonding and stabilize molecular conformations . Structural studies () reveal that derivatives of this compound exhibit distinct dihedral angles (e.g., 57.73° and 62.44° for methyl acetate and dichloroanilino groups, respectively), which impact crystal packing and solubility . The compound’s synthesis typically involves palladium-catalyzed hydrogenation of nitrobenzenes, as noted in .
Properties
Molecular Formula |
C9H8N2O6 |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
methyl 2-(2,6-dinitrophenyl)acetate |
InChI |
InChI=1S/C9H8N2O6/c1-17-9(12)5-6-7(10(13)14)3-2-4-8(6)11(15)16/h2-4H,5H2,1H3 |
InChI Key |
DCNXQBKGTAZUAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl-(2,6-dinitrophenyl)-acetate, the following compounds are compared based on structural features, applications, and physicochemical properties:
Structural and Functional Group Comparisons
Crystallographic and Stability Insights
- This compound derivatives () form extensive hydrogen-bonded networks (N–H⋯O/Cl), creating stable polymeric structures with melting points >200°C .
- In contrast, Methyl 2-phenylacetoacetate () exists as a crystalline solid with lower thermal stability (storage at -20°C), reflecting weaker intermolecular forces .
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